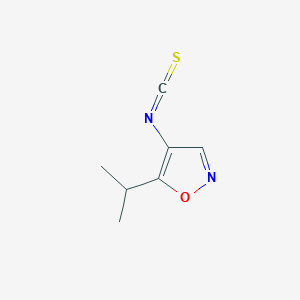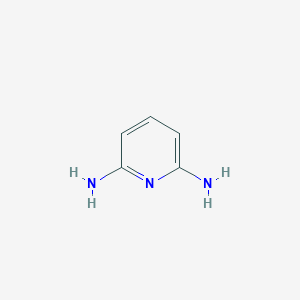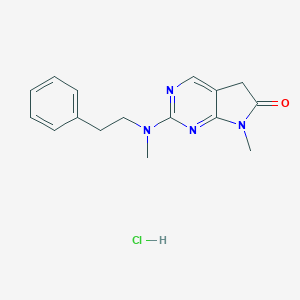
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for future research.
Mechanism of Action
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride involves the inhibition of specific signaling pathways that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride has been found to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that occurs in response to cellular damage or stress. Additionally, this compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride in lab experiments is its high potency and specificity. This compound has been found to exhibit a strong inhibitory effect on specific signaling pathways, making it a useful tool for studying the molecular mechanisms involved in cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity in humans.
In conclusion, 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride is a promising compound with potential applications in medical research. Its unique biochemical and physiological effects make it a useful tool for studying the molecular mechanisms involved in cell growth and proliferation, and it may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its optimal dosage and administration route.
Synthesis Methods
The synthesis method of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride involves the reaction of 6-chloro-2-methylaminopyrimidin-4(3H)-one with 2-phenylethylamine, followed by the reaction with sodium hydride and methyl iodide. The resulting product is then purified to obtain the monohydrochloride salt form.
Scientific Research Applications
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
122113-27-3 |
|---|---|
Product Name |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phenylethyl)amino)-, monohydrochloride |
Molecular Formula |
C16H19ClN4O |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
7-methyl-2-[methyl(2-phenylethyl)amino]-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C16H18N4O.ClH/c1-19(9-8-12-6-4-3-5-7-12)16-17-11-13-10-14(21)20(2)15(13)18-16;/h3-7,11H,8-10H2,1-2H3;1H |
InChI Key |
CVFHBYFAPHLYAX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC2=CN=C(N=C21)N(C)CCC3=CC=CC=C3.Cl |
Canonical SMILES |
CN1C(=O)CC2=CN=C(N=C21)N(C)CCC3=CC=CC=C3.Cl |
Other CAS RN |
122113-27-3 |
synonyms |
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(methyl(2-phe nylethyl)amino)-, monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



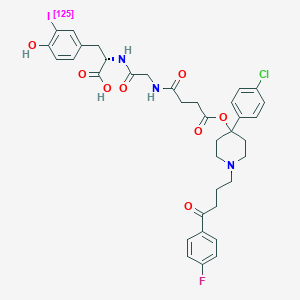





![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)

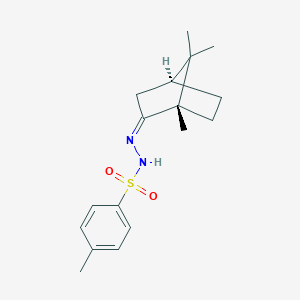

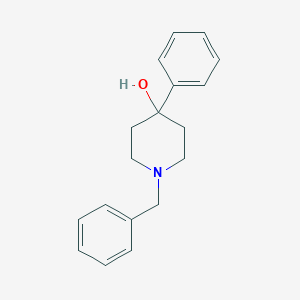
![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)
